molecular formula C9H7IOS B13996008 3-Iodo-2-(methylthio)benzofuran

3-Iodo-2-(methylthio)benzofuran

Cat. No.: B13996008
M. Wt: 290.12 g/mol
InChI Key: RIAZJFUHNLWPEZ-UHFFFAOYSA-N
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Description

3-Iodo-2-(methylthio)benzofuran is an organic compound with the chemical formula C9H7IOS. It is a halogenated benzofuran derivative, characterized by the presence of an iodine atom at the third position and a methylthio group at the second position of the benzofuran ring.

Preparation Methods

The synthesis of 3-Iodo-2-(methylthio)benzofuran typically involves several key steps. One common method includes the iodination of a benzofuran precursor followed by the introduction of the methylthio group. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Iodo-2-(methylthio)benzofuran undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofurans with diverse functional groups .

Scientific Research Applications

3-Iodo-2-(methylthio)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Iodo-2-(methylthio)benzofuran and its derivatives exert their effects often involves interactions with specific molecular targets. For instance, antimicrobial activity may result from the compound binding to bacterial enzymes or disrupting cell membranes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

3-Iodo-2-(methylthio)benzofuran can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C9H7IOS

Molecular Weight

290.12 g/mol

IUPAC Name

3-iodo-2-methylsulfanyl-1-benzofuran

InChI

InChI=1S/C9H7IOS/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3

InChI Key

RIAZJFUHNLWPEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2O1)I

Origin of Product

United States

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